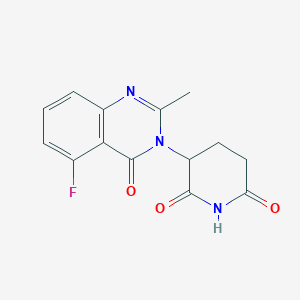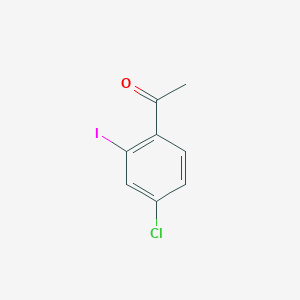
(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxoisoindolin-2-ylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Isoindolinone Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Attachment of the Boronic Acid Group: The phenyl ring is then functionalized with a boronic acid group through a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The isoindolinone moiety can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with appropriate aryl halides.
Major Products:
Phenol derivatives: from oxidation.
Amines: from reduction.
Biaryl compounds: from Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic residues in proteins. The boronic acid group can interact with serine and threonine residues in enzymes, inhibiting their activity. This makes it a valuable tool in the design of enzyme inhibitors .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the isoindolinone moiety, making it less specific in its interactions.
(2-(Hydroxymethyl)phenyl)boronic acid: Similar structure but with a hydroxymethyl group instead of the isoindolinone moiety.
Uniqueness: (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and isoindolinone moieties, which confer specific reactivity and binding properties. This dual functionality makes it particularly useful in the design of selective enzyme inhibitors and advanced materials .
Propiedades
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO4/c18-14-11-6-2-3-7-12(11)15(19)17(14)9-10-5-1-4-8-13(10)16(20)21/h1-8,20-21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPCDDJFZRITLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C2=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
![1-bromo-4-[4-(4-iodophenyl)phenyl]benzene](/img/structure/B8252669.png)



![2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8252713.png)



![Lithium 7-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B8252724.png)


![1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride](/img/structure/B8252754.png)

